molecular formula C10H9BrN2O2 B1149806 ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate CAS No. 103590-10-9

ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate

Cat. No.: B1149806
CAS No.: 103590-10-9
M. Wt: 269.09466
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Description

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate is an organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or Grignard reagents (RMgX) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups into the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate has been investigated for its potential biological activities. Compounds containing pyridine and cyano groups often exhibit significant biological properties, including:

Agrochemicals

In agrochemical applications, this compound serves as an important intermediate for developing pesticides and herbicides. Its unique structure allows for further functionalization, enabling the creation of complex molecules that can enhance agricultural productivity while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

A study examining various pyridine derivatives found that compounds similar to this compound demonstrated significant antimicrobial activity against several bacterial strains. The presence of the bromine atom was noted to enhance the binding affinity to bacterial enzymes, suggesting a mechanism of action based on enzyme inhibition.

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that this compound can be utilized as a building block in synthesizing bioactive compounds. For instance, it has been employed in the development of g-secretase inhibitors, which are important in treating Alzheimer's disease .

Data Table: Comparison of Biological Activities

CompoundBiological ActivityReference
This compoundPotential antimicrobial and anticancer properties
Similar Pyridine DerivativeSignificant antimicrobial activity against E. coli
G-secretase InhibitorInhibition of amyloid precursor protein processing

Mechanism of Action

The mechanism by which ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(5-bromo-2-pyridyl)acrylate
  • Ethyl 2-(5-chloro-1H-pyridin-2-ylidene)-2-cyanoacetate
  • Ethyl 2-(5-fluoro-1H-pyridin-2-ylidene)-2-cyanoacetate

Uniqueness

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate is unique due to the presence of the bromine atom in the pyridine ring, which can influence its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with a molecular formula of C10H9BrN2O2C_{10}H_9BrN_2O_2 and a molecular weight of approximately 269.09 g/mol, features a cyanoacetate functional group attached to a brominated pyridine ring, which significantly influences its reactivity and biological interactions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 5-bromo-2-pyridinecarboxaldehyde and ethyl cyanoacetate under basic conditions, often using sodium ethoxide or potassium carbonate as catalysts. This method allows for efficient production of the compound, which can be optimized for industrial applications through continuous flow reactors to enhance scalability and purity.

Antimicrobial Properties

Research indicates that compounds containing pyridine and cyano groups often exhibit significant antimicrobial activities. This compound is hypothesized to interact with various biological targets, potentially influencing enzyme activity or cellular pathways. Preliminary studies suggest that this compound may possess moderate to strong antimicrobial effects, although specific data on its efficacy against particular pathogens is limited.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, related compounds have demonstrated promising results in inhibiting the growth of cancer cells, including Ehrlich ascites carcinoma (EAC) cells. Research involving similar structures indicates that these compounds can induce apoptosis in cancer cells by modulating pathways related to caspase activation and osteopontin levels .

In vitro studies have shown that derivatives of cyanoacetic acid exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share these properties. The compound's unique structure allows it to potentially bind to specific receptors involved in cancer progression, although detailed mechanisms remain an area for further investigation .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against various pathogens
AnticancerInduces apoptosis in EAC cells; reduces cell volume and count
Enzyme InteractionPotential modulation of enzyme activity

The biological activity of this compound is likely mediated through its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Binding : It could bind to receptors that regulate apoptosis, leading to increased cell death in cancerous tissues.
  • Oxidative Stress Modulation : Some studies suggest that related compounds exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Future Directions

While preliminary findings are promising, further research is necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

  • Detailed in vitro and in vivo evaluations to confirm antimicrobial and anticancer efficacy.
  • Investigating the structure-activity relationship (SAR) to optimize the compound for enhanced biological activity.
  • Exploring potential synergies with other therapeutic agents.

Properties

IUPAC Name

ethyl 2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOLLNBSJYJESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=CC(=CN1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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